(3-Iodo-1H-indazol-7-yl)methanol is a chemical compound belonging to the indazole family, characterized by its unique structural features and potential applications in various fields of chemistry and biology. This compound is classified as a substituted indazole derivative, which is significant due to the presence of both iodine at the 3-position and a hydroxymethyl group at the 7-position. The presence of these functional groups can influence its reactivity and biological activity.
The compound can be synthesized through various methods, which are detailed in the synthesis section. It has garnered interest in scientific research for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
(3-Iodo-1H-indazol-7-yl)methanol is classified as an organic compound with the following characteristics:
The synthesis of (3-Iodo-1H-indazol-7-yl)methanol typically involves several key steps, including the formation of the indazole core followed by functionalization. A common synthetic route includes:
The synthesis may require specific conditions such as temperature control, inert atmosphere (nitrogen), and purification techniques like column chromatography to isolate the desired product with high purity .
The molecular structure of (3-Iodo-1H-indazol-7-yl)methanol features:
Key structural data includes:
(3-Iodo-1H-indazol-7-yl)methanol can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for (3-Iodo-1H-indazol-7-yl)methanol involves its interaction with biological targets, such as enzymes and receptors. It may modulate enzyme activities by binding to active sites or allosteric sites, influencing pathways related to cell proliferation and apoptosis. This mechanism is particularly relevant in cancer research where indazole derivatives have shown potential as anticancer agents .
Relevant data from studies indicate that these properties contribute to its utility in synthetic chemistry and biological applications .
(3-Iodo-1H-indazol-7-yl)methanol has several scientific uses:
Regioselective halogenation of the indazole nucleus is foundational for accessing (3-Iodo-1H-indazol-7-yl)methanol. The C3 position exhibits greater inherent reactivity toward electrophilic substitution due to electronic delocalization within the heterocyclic ring, posing a significant challenge for achieving C7 selectivity. Metal-free methodologies using N-halosuccinimide (NXS) reagents enable controllable halogenation:
C3 vs. C7 Selectivity Control: Selective C7 bromination of 4-substituted 1H-indazoles occurs efficiently using N-bromosuccinimide (1.1 equiv) in dimethylformamide at 80°C, yielding 84% monobrominated product with minor dibrominated impurities [9]. The C4 substituent’s electronic nature critically influences regioselectivity; electron-donating groups (e.g., p-tolylsulfonamide) enhance C7 selectivity, while strongly electron-withdrawing groups (e.g., p-nitrophenylsulfonamide) reduce it to 17% yield [9].
Iodination Challenges: Direct C7 iodination remains underdeveloped. Computational Fukui function analyses (fk⁺) predict preferential nucleophilic attack at C5 and C7 of indazoles [9], but steric hindrance favors C7 modification. For C3 iodination, 3-Iodo-1H-indazole (CAS 66607-27-0) is commercially accessible [1], suggesting its potential as a precursor for subsequent C7 functionalization.
Solvent and Temperature Effects: Polar aprotic solvents (e.g., dimethylformamide) facilitate halogenation at elevated temperatures (80–95°C), while protic solvents like ethanol favor monohalogenation [2]. Microwave irradiation often leads to decomposition [9].
Table 1: Regioselective Halogenation Conditions for Indazoles
Target Position | Reagent | Solvent | Temperature (°C) | Yield (%) | Key Selectivity Factor |
---|---|---|---|---|---|
C7 Bromination | NBS (1.1 eq) | Dimethylformamide | 80 | 84 | Electron-donating C4 substituent |
C3 Bromination | NBS (1.0 eq) | Ethanol | 50 | 97 | Unsubstituted C3 position |
C3 Iodination | NIS | Not reported | – | – | Limited applicability |
The C3-iodo group of (3-Iodo-1H-indazol-7-yl)methanol serves as an ideal handle for palladium-catalyzed cross-couplings, enabling structural diversification while preserving the C7 hydroxymethyl group:
Suzuki-Miyaura Coupling: C7-Bromo-4-sulfonamidoindazoles undergo efficient coupling with arylboronic acids under Pd(OAc)₂ catalysis. Heteroaryl boronic acids require optimized conditions due to reduced nucleophilicity [9]. The C3-iodo group’s enhanced reactivity (vs. bromo) allows sequential functionalization—C3 coupling preceding or following C7 modification.
Direct C7 Arylation: "On-water" conditions (Pd(OAc)₂/PPh₃, H₂O, 100°C) facilitate C3-arylation of 1H-indazoles with aryl iodides [3]. However, C7-arylation remains challenging without directing groups. For C7-prefunctionalized substrates like (3-Iodo-1H-indazol-7-yl)methanol, Suzuki coupling is more reliable than direct C─H activation.
Chemoselectivity: The iodide’s superior leaving-group ability enables selective C3 coupling in the presence of C7 halogens. For example, Pd-catalyzed reactions with arylboronic acids proceed at C3-I while preserving C7-Br or C7-CH₂OH [9].
Simultaneous management of N1 reactivity and C7-alcohol stability is essential for derivatizing (3-Iodo-1H-indazol-7-yl)methanol:
N1-Protection: Alkylation at N1 vs. N2 is controlled by cation coordination. Cesium carbonate promotes N1-alkylation via chelation between Cs⁺ and the indazole’s N2 atom, achieving >90% selectivity in 1,4-dioxane at 90°C [6]. Bulky alkyl halides (e.g., cyclohexyl bromide) show reduced efficiency.
Alcohol Protection: The primary alcohol undergoes standard protection:
Acetylation: Acetic anhydride/pyridine gives acetates amenable to deprotection under mild base.Computational hydration energy (Log S = -1.72) and TPSA (48.91 Ų) of indazolylmethanols [5] [8] suggest moderate polarity, influencing solvent choice for protection/deprotection.
Orthogonal Strategies: Sequential N1-alkylation followed by alcohol silylation allows independent manipulation of both sites. For example, N1-benzylation with Cs₂CO₃/dioxane, then C7-OH TBDMS protection, enables Pd-catalyzed C3 coupling without competing side reactions [6].
The C3-iodo group undergoes Pd-mediated carbonylation to access indazole-3-carboxylates and amides—key intermediates for pharmaceuticals:
Carbonylative Suzuki Coupling: Using Pd(PPh₃)₄, CO (1 atm), and arylboronic acids in dimethylacetamide/water, 3-iodoindazoles generate aryl ketones. This route is viable if the C7-CH₂OH group is protected (e.g., as TBDMS ether) to prevent Pd coordination [3] [9].
Aminocarbonylation: Primary/secondary amines react with 3-iodoindazoles under CO atmosphere with Pd(OAc)₂/1,10-phenanthroline catalysis, yielding amides. Optimal conditions: 80°C in toluene, achieving >70% conversion [3].
Hydroxycarbonylation: Methanol/NaOH mixtures under CO afford methyl esters using PdCl₂(PPh₃)₂. The C7-hydroxymethyl group tolerates these conditions when protected, as free alcohols may undergo overoxidation.
Efficient routes to (3-Iodo-1H-indazol-7-yl)methanol leverage sequential functionalization of dihalogenated or hydroxymethyl-containing precursors:
Table 2: Multi-Step Synthetic Pathways to (3-Iodo-1H-indazol-7-yl)methanol
Route | Sequence | Key Conditions | Overall Yield | Advantage |
---|---|---|---|---|
C7-CH₂OH First | 1. C7 Bromination of 4-substituted indazole 2. Halogen-metal exchange 3. Reaction with dimethylformamide 4. Reduction 5. C3 Iodination | NBS/DMF → n-BuLi/DMF → NaBH₄ → NIS | 38–45% | Preserves C3-H for late-stage iodination |
C3-I First | 1. C3 Iodination of 1H-indazole 2. Directed ortho-metalation at C7 3. Electrophilic trapping with formaldehyde | NIS → LDA/ (-)-sparteine → CH₂O | 30–40% | Uses commercial 3-Iodo-1H-indazole [1] |
Reductive Functionalization | 1. Dibromination (C3,C7) 2. Selective C3 Suzuki coupling 3. C7-Li/CH₂O | NBS (2 eq)/DMF → Pd-catalyzed coupling → n-BuLi/CH₂O | 50–55% | Enables diverse C3-aryl variants |
These methodologies collectively establish (3-Iodo-1H-indazol-7-yl)methanol as a versatile scaffold for synthesizing complex indazole derivatives with pharmaceutical relevance.
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6